5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS 1536690-74-0), structurally defined as 2-hydroxyglutaric acid 5-ethyl ester, is a highly specialized mono-protected dicarboxylic acid. In industrial and pharmaceutical synthesis, the selective functionalization of 2-hydroxyglutaric acid (2-HG) is notoriously challenging due to the competing reactivities of the C1 and C5 carboxyl groups and the strong tendency of the molecule to undergo intramolecular cyclization. By pre-protecting the C5 position with an ethyl ester, this compound provides a stable, ready-to-use building block that allows direct, regioselective modification at the C1 position. For procurement teams supporting medicinal chemistry or metabolomics research, sourcing this exact monoester eliminates multi-step desymmetrization protocols, directly accelerating the synthesis of asymmetric diesters and targeted oncometabolite analogs [1].
Substituting this specific monoester with generic 2-hydroxyglutaric acid or a fully protected diethyl ester introduces severe workflow inefficiencies. Unprotected 2-HG is highly prone to spontaneous dehydration in acidic media, forming a stable gamma-lactone that drastically reduces the yield of linear derivatives. Attempting to selectively protect the C5 position in-house typically results in a statistical mixture of 1-monoester, 5-monoester, and diester, requiring exhaustive chromatographic purification that scales poorly. Conversely, starting with a fully protected diethyl ester necessitates a selective mono-saponification step, which often suffers from poor regiocontrol and over-hydrolysis. Procuring the precisely functionalized 5-ethoxy-2-hydroxy-5-oxopentanoic acid bypasses these bottlenecks, ensuring high batch-to-batch reproducibility and preventing the >50% yield losses typical of crude desymmetrization [1].
When synthesizing asymmetric 2-HG derivatives (such as C1-amides or mixed diesters), the use of the pre-formed 5-ethyl ester allows for direct activation of the C1 carboxylic acid. Comparative synthetic workflows show that direct coupling using the monoester achieves target yields exceeding 85%. In contrast, attempting the same C1-functionalization on unprotected 2-hydroxyglutaric acid results in competing C5-activation and lactonization, dropping the isolated yield of the desired linear C1-derivative to below 35% [1].
| Evidence Dimension | Isolated yield of C1-functionalized linear derivative |
| Target Compound Data | >85% (using 5-ethyl ester synthon) |
| Comparator Or Baseline | <35% (using unprotected 2-HG free acid) |
| Quantified Difference | 50% absolute increase in target yield |
| Conditions | Standard peptide coupling conditions (e.g., EDC/NHS) at room temperature |
Eliminates the need for costly and time-consuming downstream separation of regioisomers, directly lowering the cost of goods for complex 2-HG analog synthesis.
The free acid form of 2-hydroxyglutarate is thermodynamically driven to form 2-hydroxyglutarate gamma-lactone under mildly acidic conditions, which complicates its use in aqueous or biphasic formulations. The 5-ethoxy modification effectively blocks the C5 carboxylate from acting as an electrophile for the C2 hydroxyl group under standard handling conditions. Stability assays indicate that the 5-ethyl ester exhibits <5% lactonization over 48 hours at pH 4, whereas the free acid rapidly equilibrates to >40% lactone under identical conditions [1].
| Evidence Dimension | Lactone formation in acidic media (pH 4, 48h) |
| Target Compound Data | <5% conversion |
| Comparator Or Baseline | >40% conversion (2-HG free acid) |
| Quantified Difference | 8-fold reduction in spontaneous cyclization |
| Conditions | Aqueous buffer, pH 4.0, 25°C |
Ensures the structural integrity of the linear carbon backbone during prolonged storage and acidic reaction workups, reducing batch rejection rates.
For applications requiring cellular uptake or specific organic-phase solubility, the lipophilicity of the intermediate is critical. Unprotected 2-HG is highly polar and exhibits negligible passive membrane permeability. While fully protected octyl esters are used for maximum permeability, they can suffer from poor aqueous solubility. The 5-ethyl ester provides an intermediate lipophilicity, offering a 10-fold increase in organic partition coefficient compared to the free acid, making it ideal for biphasic synthetic reactions and specialized biological assays where moderate aqueous solubility must be maintained [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
| Target Compound Data | ~ -0.2 (5-ethyl ester) |
| Comparator Or Baseline | ~ -1.5 (2-HG free acid) |
| Quantified Difference | >1.0 log unit increase in lipophilicity |
| Conditions | Standard computational partitioning models (pH 7.4) |
Provides the necessary organic solubility for advanced synthetic steps while avoiding the extreme hydrophobicity of long-chain dialkyl esters.
Ideal starting material for generating novel, cell-permeable oncometabolite analogs where the C1 and C5 positions require different ester or amide functional groups to tune intracellular cleavage rates [1].
Acts as a stable, non-cyclizing precursor for the synthesis of isotopically labeled monoethyl 2-hydroxyglutarate, a known biomarker and secondary metabolite tracked in fermentation and oxidative aging processes [2].
Serves as a reliable, scalable synthon for APIs requiring a 2-hydroxypentanoic acid backbone, bypassing the severe yield penalties associated with the lactonization of unprotected 2-HG during acidic workups [3].